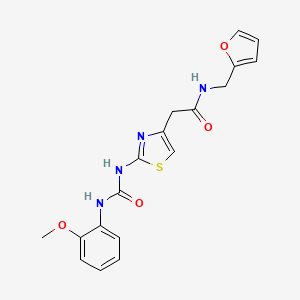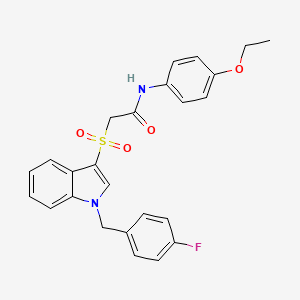
N-(4-ethoxyphenyl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxyphenyl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide, also known as EF24, is a synthetic compound that has gained attention for its potential use in cancer treatment. EF24 has been found to have potent anti-cancer properties, and its mechanism of action has been studied extensively in recent years.
Mecanismo De Acción
N-(4-ethoxyphenyl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide exerts its anti-cancer effects through a variety of mechanisms, including the inhibition of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling, which is a key regulator of inflammation and cancer cell survival. This compound has also been found to inhibit the activity of STAT3 (signal transducer and activator of transcription 3), a transcription factor that is overexpressed in many types of cancer and contributes to cancer cell survival and proliferation. Additionally, this compound has been found to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in preclinical studies. In addition to its anti-cancer properties, this compound has been found to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as arthritis. This compound has also been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-ethoxyphenyl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide for lab experiments is its potency and specificity for cancer cells. This compound has been found to be highly effective in killing cancer cells in vitro and in vivo, and its mechanism of action has been well-characterized. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the toxicity profile of this compound has not been fully characterized, which may limit its clinical use.
Direcciones Futuras
There are several future directions for research on N-(4-ethoxyphenyl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide. One area of interest is the development of more effective formulations of this compound that improve its solubility and bioavailability. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to this compound treatment. Additionally, there is ongoing research into the use of this compound in combination with other cancer treatments, such as chemotherapy and immunotherapy, to improve treatment outcomes. Finally, there is interest in exploring the potential use of this compound in the treatment of other diseases, such as inflammatory and neurodegenerative diseases.
Métodos De Síntesis
N-(4-ethoxyphenyl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide is synthesized through a multi-step process that involves the reaction of 4-ethoxyaniline with 4-fluorobenzaldehyde to produce 4-ethoxy-N-(4-fluorobenzyl)aniline. This intermediate is then reacted with indole-3-carboxaldehyde to produce this compound. The synthesis of this compound has been optimized to produce high yields of the compound with high purity.
Aplicaciones Científicas De Investigación
N-(4-ethoxyphenyl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide has been studied extensively in preclinical models of cancer, including breast cancer, prostate cancer, and pancreatic cancer. In these studies, this compound has been found to have potent anti-cancer properties, including the ability to induce apoptosis (programmed cell death) in cancer cells, inhibit cancer cell proliferation, and suppress tumor growth. This compound has also been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential candidate for combination therapy.
Propiedades
IUPAC Name |
N-(4-ethoxyphenyl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN2O4S/c1-2-32-21-13-11-20(12-14-21)27-25(29)17-33(30,31)24-16-28(23-6-4-3-5-22(23)24)15-18-7-9-19(26)10-8-18/h3-14,16H,2,15,17H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWXXXDRDIOYFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

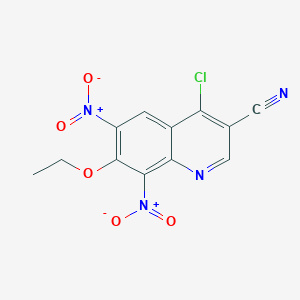
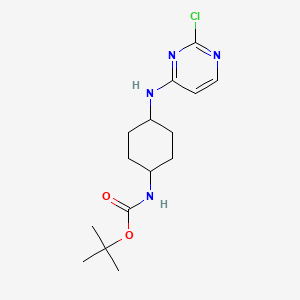
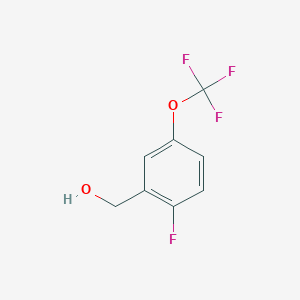
![2-(1-(tert-butyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide](/img/structure/B2785607.png)
![1-(2,6-Difluorophenyl)-3-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]urea](/img/structure/B2785609.png)
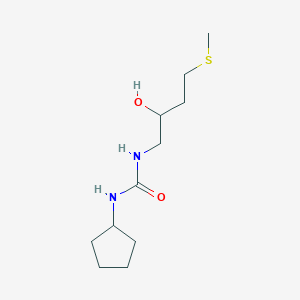
![2-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]propanoic acid](/img/structure/B2785612.png)
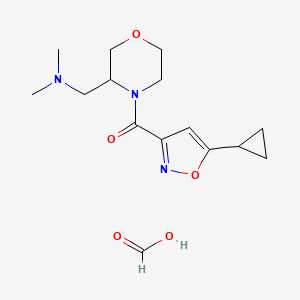
![[3-(Benzimidazol-1-yl)azetidin-1-yl]-[3-(dimethylamino)phenyl]methanone](/img/structure/B2785614.png)
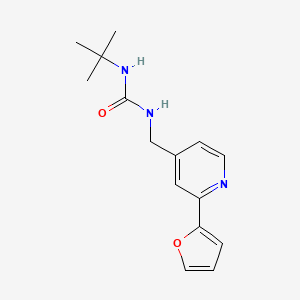
![4-(dimethylsulfamoyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide](/img/structure/B2785619.png)


